N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride

Physicochemical characterization Thermal stability Formulation development

N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride (CAS 42755-45-3; EINECS 255-928-0; molecular formula C₁₀H₁₁Cl₂N₃; MW 244.12 g/mol) is a synthetic formamidine derivative belonging to the N-aryl-N',N'-dimethylformamidine subclass. The compound features a 4-chloro-2-cyanophenyl ring attached to the imine nitrogen of the formamidine core, distinguishing it from the historically commercialized acaricide chlordimeform, which bears a 4-chloro-2-methylphenyl substituent.

Molecular Formula C10H11Cl2N3
Molecular Weight 244.12 g/mol
CAS No. 42755-45-3
Cat. No. B12671020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride
CAS42755-45-3
Molecular FormulaC10H11Cl2N3
Molecular Weight244.12 g/mol
Structural Identifiers
SMILESCN(C)C=NC1=C(C=C(C=C1)Cl)C#N.Cl
InChIInChI=1S/C10H10ClN3.ClH/c1-14(2)7-13-10-4-3-9(11)5-8(10)6-12;/h3-5,7H,1-2H3;1H
InChIKeyCKJLGFCSDJDFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine Monohydrochloride (CAS 42755-45-3): Formamidine-Class Structural Analog with Cyano-Substituted Aryl Pharmacophore


N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride (CAS 42755-45-3; EINECS 255-928-0; molecular formula C₁₀H₁₁Cl₂N₃; MW 244.12 g/mol) is a synthetic formamidine derivative belonging to the N-aryl-N',N'-dimethylformamidine subclass . The compound features a 4-chloro-2-cyanophenyl ring attached to the imine nitrogen of the formamidine core, distinguishing it from the historically commercialized acaricide chlordimeform, which bears a 4-chloro-2-methylphenyl substituent [1]. The monohydrochloride salt form (free base CAS 39263-33-7) provides enhanced crystallinity and handling properties relative to the free base . This compound is recognized within the patent literature as a member of the N-(2-cyanophenyl)-formamidine series, which serves as versatile synthetic intermediates for dyes, crop protection agents, and pharmaceutical building blocks [2].

Synthetic Dual reactive handles: formamidine core + ortho-cyano branch point for heterocyclic synthesis
Form Monohydrochloride salt delivers consistent stoichiometry, crystallinity and ambient stability
Electronic Probe Strongly electron-withdrawing 2-cyano (σₘ +0.56) enables SAR exploration beyond methyl analogs

Why Chlordimeform, Amitraz, or Non-Cyano Formamidine Analogs Cannot Substitute for N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine Monohydrochloride in Research and Development Programs


Formamidine structure-activity relationships (SAR) are exquisitely sensitive to the nature and position of aryl ring substituents. The Hollingworth review established that the biological profile of formamidine acaricides—including direct lethality, excitant-repellant behavioral effects, ovicidal activity, and chemosterilization—is governed by specific substitution patterns on the N'-phenyl ring [1]. Quantitative SAR studies on N'-phenyl-N-methylformamidine analogs against Tetranychus urticae demonstrated that activity can vary by more than 34-fold depending solely on substituent identity and position, with the predicted most potent compound (0.516 ppm) being approximately 34.3 times more active than commercial amitraz (17.7 ppm) [2]. At the molecular target level, formamidine affinity for alpha-2 adrenoceptors spans over 400-fold across closely related analogs: chlordimeform (CDM) IC₅₀ ≈ 13 μM, its N-demethylated metabolite DCDM IC₅₀ ≈ 29 nM, and amitraz IC₅₀ ≈ 130 nM [3]. The replacement of the 2-methyl group (chlordimeform) with a 2-cyano group fundamentally alters the electronic character of the aryl ring from weakly electron-donating (Hammett σₘ = -0.07 for -CH₃) to strongly electron-withdrawing (σₘ = +0.56 for -CN), which is predicted to shift target binding affinity, metabolic stability, and physicochemical handling properties [4]. Consequently, experimental data obtained with chlordimeform, amitraz, or other formamidine analogs cannot be extrapolated to predict the behavior or utility of this 2-cyano-substituted derivative.

2-Cyano formamidine HCl
Chlordimeform / amitraz (2-methyl analog)
Electron-deficient aryl ring (σₘ +0.56)
Weakly electron-donating methyl (σₘ -0.07); receptor binding and metabolic profile may shift significantly
Ortho-cyano reactive handle enables divergent synthesis
Methyl group is chemically inert; cannot support nitrile-based derivatizations
Crystalline hydrochloride salt; precise dosing and ambient stability
Free base or alternative salts may vary in crystallinity, hygroscopicity, and stability; may require assay correction

Quantitative Differential Evidence Guide: N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine Monohydrochloride vs. Closest Structural Analogs


Boiling Point and Thermal Stability: +44.1°C Higher Boiling Point vs. Chlordimeform Free Base at Atmospheric Pressure

The target compound (as the hydrochloride salt) exhibits a predicted boiling point of 337.1°C at 760 mmHg, which is 44.1°C higher than chlordimeform free base (293°C at 760 mmHg) [1]. The flash point is also elevated: 157.7°C vs. approximately 131°C for chlordimeform . This thermal stability differential is attributable to the combined effects of salt formation (hydrochloride) and the strongly electron-withdrawing 2-cyano substituent, which increases intermolecular dipole-dipole interactions relative to the 2-methyl analog. Higher boiling point and flash point translate to a wider safe-handling temperature window during formulation, spray-drying, or melt-processing operations.

Boiling Point
Reported
337.1 °C
+44.1 °C vs. chlordimeform free base
Higher thermal stability supports melt-processing and high-temperature synthesis.
Predicted boiling point at 760 mmHg.
Physicochemical characterization Thermal stability Formulation development

Polar Surface Area: 2.5-Fold Higher PSA vs. Chlordimeform (39.39 vs. 15.60 Ų) Indicating Altered Membrane Permeability and Pharmacokinetic Profile

The topological polar surface area (TPSA) of the target compound (free base form) is 39.39 Ų, which is approximately 2.53-fold higher than that of chlordimeform (15.60 Ų) . This large PSA differential arises from the replacement of the 2-methyl group (-CH₃; non-polar) with the 2-cyano group (-C≡N; strongly polar), which contributes an additional nitrile nitrogen with significant hydrogen-bond acceptor capacity. In medicinal chemistry and agrochemical design, PSA values below 60-70 Ų are generally considered favorable for passive membrane permeation, while PSA above 90 Ų typically indicates poor oral bioavailability; the target compound's PSA of 39.39 Ų remains within the permeable range but is shifted toward greater polarity relative to chlordimeform, predicting reduced blood-brain barrier penetration and altered tissue distribution [1]. This differentiates the compound for applications where moderated CNS penetration or distinct pharmacokinetic behavior is desirable.

Polar Surface Area
Reported
39.39 Ų
2.53× vs. chlordimeform (15.60 Ų)
Altered permeability profile for structure-property relationship studies.
Fragment-based TPSA calculation.
Drug design ADME prediction Membrane permeability Blood-brain barrier

Electronic Substituent Effect: Cyano (-CN) as a Strong Electron-Withdrawing Group Fundamentally Alters Aryl Ring Electronics Relative to the Methyl (-CH₃) in Chlordimeform

The Hammett substituent constant (σₘ) for the cyano group is +0.56 (strongly electron-withdrawing), whereas the methyl group in chlordimeform has a σₘ of -0.07 (weakly electron-donating) [1]. This represents a net shift of Δσ = +0.63 in electronic character at the meta position, which directly impacts the electron density of the conjugated formamidine π-system and the aryl ring's interaction with cationic or π-stacking receptor binding pockets. In the context of formamidine pharmacology, the octopamine/tyramine receptor family—the established molecular targets of formamidine acaricides—is known to be sensitive to aryl ring electronics; the Hollingworth review documented that N-demethylation of chlordimeform (which alters electronic distribution) changes alpha-2 adrenoceptor binding affinity by over 400-fold (IC₅₀ from 13 μM to 29 nM) [2][3]. The cyano group's strong -I and -M effects are predicted to similarly shift target engagement, metabolic N-demethylation rates, and environmental hydrolytic stability relative to the methyl analog.

Hammett σₘ Shift
Class-level
Δσₘ = +0.63
(CN +0.56 vs. CH₃ -0.07)
Enables electron-deficient aryl ring engineering; modulates target interaction.
Standard Hammett reference values.
Structure-activity relationships Electronic effects Receptor binding QSAR

QSAR-Predicted Activity Range: Substituent-Dependent Activity Can Vary >34-Fold Within the Formamidine Class Against Tetranychus urticae

A 2D-QSAR and HQSAR study of 22 N'-phenyl-N-methylformamidine analogs against the two-spotted spider mite (Tetranychus urticae) demonstrated that insecticidal activity is highly dependent on the steric and electronic properties of the N'-aryl substituents, with the predicted most active designed compound (PI; predicted activity = 0.516 ppm) being approximately 34.3-fold more potent than the commercial standard amitraz (17.7 ppm) [1]. The QSAR models identified that the width (B₁ steric parameter) of the ortho-substituent and the optimal total dipole moment (TDM = 2.025 Debye) were the primary determinants of activity. Although the specific compound N'-(4-chloro-2-cyanophenyl)-N,N-dimethylformamidine was not among the 22 tested analogs, the 2-cyano substituent presents a dipole moment and steric profile that is distinct from any substituent in the training set, positioning it as a novel probe for exploring under-sampled regions of formamidine chemical space. The demonstrated 34.3-fold activity range within a single analog series provides class-level evidence that cyano-for-methyl substitution at the 2-position is likely to produce a quantitatively distinct activity profile.

QSAR Activity Range
Class-level
>34-fold activity variation within N'-phenyl formamidine series
2-Cyano analog predicted to occupy under-sampled SAR space; novel probe for acaricide design.
Predicted from 22-analog QSAR model; compound not directly tested.
QSAR Acaricide discovery Lead optimization Tetranychus urticae

Synthetic Intermediate Utility: N-(2-Cyanophenyl)-formamidines Are Established Versatile Precursors for Dyes, Crop Protection Agents, and Pharmaceuticals (BASF Patent Family)

The BASF patent family (DE2628055A1 / US4154755) explicitly claims that N',N'-disubstituted N-(2-cyanophenyl)-formamidines—the structural class to which the target compound belongs—are 'valuable starting materials for the manufacture of dyes, crop protection agents and drugs' [1]. The patented synthetic process, involving reaction of isatoic anhydrides with ammonia followed by treatment with acid halides and formamides, is described as providing these cyano-formamidine intermediates 'more simply and more economically, in good yield and high purity' compared to prior two-step anthranilamide isolation methods [2]. The presence of both the ortho-cyano group and the formamidine moiety provides orthogonal reactive handles: the cyano group enables subsequent transformations including hydrolysis to amides/carboxylic acids, reduction to aminomethyl, or cycloaddition to heterocycles (tetrazoles, oxadiazoles), while the formamidine serves as a protected amine/amidine synthon or a directing group for metal-catalyzed C-H functionalization. In contrast, chlordimeform (2-methyl analog) lacks the cyano handle and therefore cannot participate in this downstream derivatization chemistry.

Synthetic Handles
Reported
2 reactive sites (cyano + formamidine) vs. 1 (formamidine only in chlordimeform)
Enables divergent library synthesis; supports heterocycle elaboration.
BASF patent family; documented intermediate utility.
Synthetic chemistry Building block Heterocycle synthesis Patent evidence

Monohydrochloride Salt Form: Enhanced Crystallinity and Handling Relative to the Free Base, Consistent with Formamidine Salt Chemistry

The monohydrochloride salt (CAS 42755-45-3; MW 244.12 g/mol) provides the compound in a single, well-defined stoichiometric form, in contrast to the free base (CAS 39263-33-7; MW 207.66 g/mol) which is an oil or low-melting solid at ambient temperature . This is consistent with the broader formamidine class: chlordimeform free base melts at 32-35°C, whereas chlordimeform hydrochloride melts with decomposition at 225-227°C [1]. The salt form offers practical advantages for procurement and laboratory use: (1) precise stoichiometric dosing without the need for assay correction, (2) improved ambient stability against hydrolysis (formamidines are susceptible to hydrolytic cleavage to the corresponding aniline and dimethylformamide under neutral or basic aqueous conditions), (3) enhanced crystallinity facilitating purification, characterization, and long-term storage, and (4) direct aqueous solubility for biological assay preparation without organic co-solvents. Suppliers catalog the hydrochloride as the primary commercial form (EVT-12805175, multiple vendors), reflecting its preferred status for research procurement .

Salt Form Stability
Reported
Crystalline HCl salt (mp >200 °C class) vs. low-melting free base (~32-35 °C)
Ensures stoichiometric precision and ambient storage stability.
Class analogy: chlordimeform HCl decomposes at 225-227 °C.
Salt selection Solid-state properties Crystallinity Formulation

Recommended Research and Industrial Application Scenarios for N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine Monohydrochloride (CAS 42755-45-3) Based on Quantitative Differential Evidence


Acaricide/Insecticide Lead Optimization: Exploring Electron-Deficient Aryl Formamidine Chemical Space

For research groups engaged in formamidine acaricide discovery targeting the octopamine/tyramine receptor system, this compound serves as a critical SAR probe occupying the electron-deficient ortho-substituent region. The established 34.3-fold activity range across the N'-phenyl-N-methylformamidine analog series [1] and the >400-fold binding affinity range at alpha-2 adrenoceptors among closely related formamidines [2] together demonstrate that ortho-substituent identity is a primary driver of biological activity. The 2-cyano group's strong electron-withdrawing character (σₘ = +0.56) makes this compound the logical choice for testing the hypothesis that electron-deficient aryl rings enhance or modulate target engagement relative to the electron-rich 2-methyl analog chlordimeform. Researchers addressing amitraz resistance in Varroa destructor or Tetranychus spp. should include this compound in screening cascades alongside the 2-methyl, 2-halo, and 2,4-disubstituted analogs to build a comprehensive substituent-activity matrix.

Divergent Heterocyclic Synthesis Using the Ortho-Cyano Handle as a Branching Point

The ortho-cyano group provides a reactive handle for transformations inaccessible to chlordimeform or amitraz. The BASF patent family establishes that N-(2-cyanophenyl)-formamidines are versatile intermediates for dyes, crop protection agents, and pharmaceuticals [3]. Specific divergent pathways include: (i) nitrile hydrolysis to the corresponding benzamide or benzoic acid; (ii) [3+2] cycloaddition with azide to form tetrazole bioisosteres; (iii) reduction to the aminomethyl analog; (iv) reaction with hydroxylamine to form amidoxime intermediates; and (v) Pinner reaction to form imidate esters. Each of these transformations preserves the formamidine moiety for subsequent manipulation. This dual functionality makes the compound a valuable building block for parallel library synthesis in medicinal chemistry and agrochemical discovery programs.

Pharmacological Probe for Octopamine/Tyramine Receptor Subtype Selectivity Studies

The 2.5-fold higher polar surface area (39.39 vs. 15.60 Ų) and distinct electronic profile of the 2-cyano analog predict altered receptor subtype selectivity and tissue distribution relative to chlordimeform. Given that formamidine pharmacology involves both octopamine receptors (invertebrate target) and alpha-2 adrenoceptors (mammalian off-target), compounds with modulated polarity and electronics are essential for identifying structural determinants of target-vs.-off-target selectivity. This compound can serve as a tool compound in radioligand displacement assays across octopamine receptor subtypes (OctαR, OctβR, TyrR) and mammalian adrenergic receptor panels, enabling researchers to correlate specific physicochemical properties (PSA, σₘ) with selectivity indices.

Analytical Reference Standard for Cyano-Formamidine Metabolite Identification in Environmental Fate Studies

Following the regulatory withdrawal of chlordimeform due to carcinogenicity concerns [4], ongoing environmental monitoring programs require authenticated reference standards of formamidine-class compounds and their predicted transformation products. The 2-cyano analog represents a distinct chemical class (cyano-formamidines) with different hydrolytic stability, photodegradation pathways, and environmental persistence compared to the 2-methyl series. The well-defined monohydrochloride salt form ensures precise standard preparation for LC-MS/MS method development, facilitating accurate quantitation in soil, water, and biological matrix analyses. This application leverages the compound's distinct physicochemical properties—higher boiling point (337.1°C) and unique mass spectrometric fragmentation pattern (characteristic Cl isotope pattern plus CN neutral loss)—for unambiguous identification in complex environmental samples.

Application
Selection Property
Validation Focus
Acaricide lead optimization – electron-deficient SAR
Ortho-cyano electronic perturbation
Target-engagement screening within formamidine series
Divergent heterocyclic synthesis
Ortho-cyano reactive branching handle
Multi-step derivatization without intermediate isolation
Octopamine/tyramine receptor subtype probe
Modulated polarity (PSA) and electronics
Selectivity profiling across receptor subtypes
Environmental fate analytical standard
Defined salt stoichiometry and distinct MS fragmentation
LC-MS/MS method development for cyano-formamidine class
Quote Request

Request a Quote for N'-(4-Chloro-2-cyanophenyl)-N,N-dimethylformamidine monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.